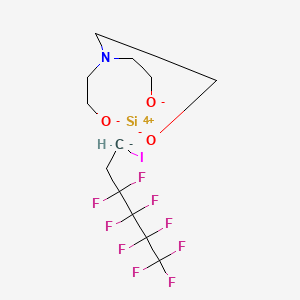
Docosanoic acid, 1-(((1-oxodecyl)oxy)methyl)-2-((1-oxooctyl)oxy)ethyl ester, (+/-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosanoic acid, 1-(((1-oxodecyl)oxy)methyl)-2-((1-oxooctyl)oxy)ethyl ester, (+/-)- is a complex ester compound. Esters are commonly known for their pleasant fragrances and are widely used in the production of flavors and perfumes. This particular compound is characterized by its long carbon chains and multiple ester functional groups, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of docosanoic acid, 1-(((1-oxodecyl)oxy)methyl)-2-((1-oxooctyl)oxy)ethyl ester, (+/-)- typically involves esterification reactions. One possible route is the reaction of docosanoic acid with an alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of high-purity reactants and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Docosanoic acid, 1-(((1-oxodecyl)oxy)methyl)-2-((1-oxooctyl)oxy)ethyl ester, (+/-)- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Reducing the ester to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Replacing one of the ester groups with another functional group using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
Hydrolysis: Docosanoic acid and the corresponding alcohols.
Reduction: Primary alcohols.
Substitution: Depending on the nucleophile used, various substituted esters or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of docosanoic acid, 1-(((1-oxodecyl)oxy)methyl)-2-((1-oxooctyl)oxy)ethyl ester, (+/-)- depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, affecting various biochemical pathways. The ester functional groups can undergo hydrolysis, releasing active compounds that exert their effects on molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stearic acid esters: Similar long-chain esters with different carbon chain lengths.
Palmitic acid esters: Esters derived from palmitic acid with varying alcohol components.
Uniqueness
Docosanoic acid, 1-(((1-oxodecyl)oxy)methyl)-2-((1-oxooctyl)oxy)ethyl ester, (+/-)- is unique due to its specific combination of long carbon chains and multiple ester groups, which may impart distinct physical and chemical properties compared to other esters.
Eigenschaften
CAS-Nummer |
138555-40-5 |
|---|---|
Molekularformel |
C43H82O6 |
Molekulargewicht |
695.1 g/mol |
IUPAC-Name |
(1-decanoyloxy-3-octanoyloxypropan-2-yl) docosanoate |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-24-25-26-28-31-34-37-43(46)49-40(38-47-41(44)35-32-29-12-9-6-3)39-48-42(45)36-33-30-27-14-11-8-5-2/h40H,4-39H2,1-3H3 |
InChI-Schlüssel |
JNSADKYBIPGQNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC)COC(=O)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


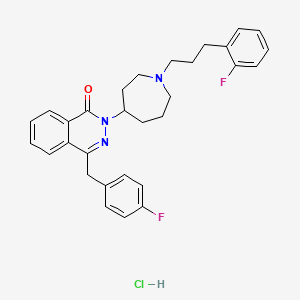

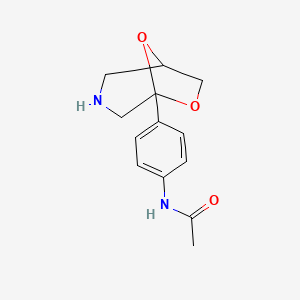
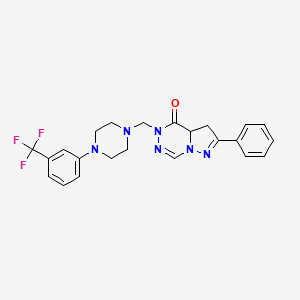

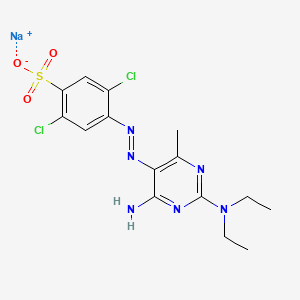

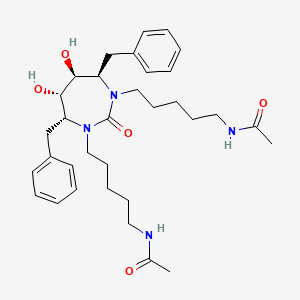
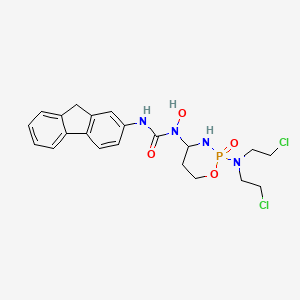
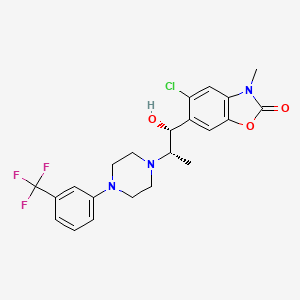

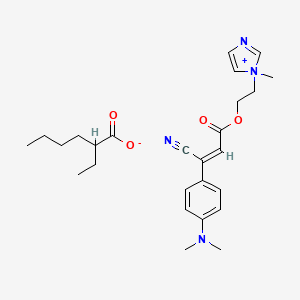
![4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol](/img/structure/B12709665.png)
